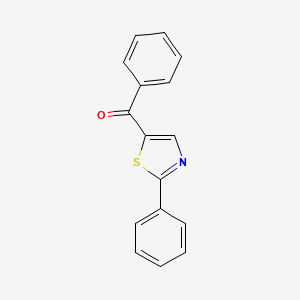

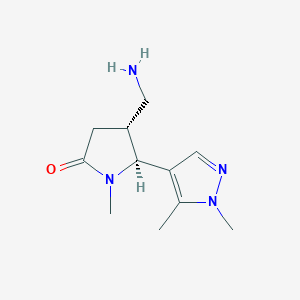

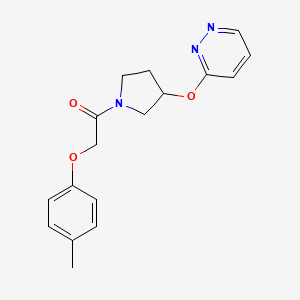

![molecular formula C21H18N4O7S2 B2379325 Methyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865198-87-4](/img/structure/B2379325.png)

Methyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a benzothiazole ring, a sulfamoyl group, a benzoyl group, and a dioxopyrrolidinyl group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole ring is aromatic and planar, while the dioxopyrrolidinyl group would add some three-dimensionality to the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on the functional groups present. The benzothiazole ring is aromatic and thus relatively stable, but could potentially undergo electrophilic aromatic substitution reactions. The sulfamoyl group could potentially undergo hydrolysis, and the dioxopyrrolidinyl group could potentially react with nucleophiles .Scientific Research Applications

Anti-nociceptive and Anti-inflammatory Properties

Compounds related to Methyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate have been researched for their anti-nociceptive and anti-inflammatory activities. In a study, certain acetic acid derivatives showed potent anti-nociceptive activity, with some exhibiting significant anti-inflammatory effects and others displaying toxic potential (Doğruer, Unlü, Şahin, & Yeşilada, 1998).

Antimicrobial and Antiviral Activities

Several derivatives of 2-hydrazinobenzothiazole, which is structurally related to the compound , have been synthesized and shown to possess antimicrobial and antiviral properties. This includes a variety of substituted benzothiazoles, highlighting the compound's potential in treating microbial and viral infections (Badahdah, Hamid, & Noureddin, 2015).

Anticancer Potential

Research indicates that derivatives of benzothiazole, akin to Methyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, possess anticancer properties. A study demonstrated the cytotoxic effects of certain benzothiazole derivatives on various breast cancer cell lines, suggesting their potential as anticancer agents (Farah et al., 2011).

Potential as a Herbicide

A derivative of benzothiazole was found to be a potent inhibitor of protoporphyrinogen oxidase, a key enzyme targeted in herbicide development. Some synthesized compounds showed higher inhibition activity than the control, suggesting their use as effective herbicides (Jiang et al., 2011).

Future Directions

properties

IUPAC Name |

methyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O7S2/c1-32-19(28)11-24-15-7-6-14(34(22,30)31)10-16(15)33-21(24)23-20(29)12-2-4-13(5-3-12)25-17(26)8-9-18(25)27/h2-7,10H,8-9,11H2,1H3,(H2,22,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMKNKGEHKOFGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

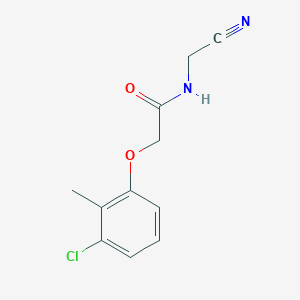

![N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2379255.png)

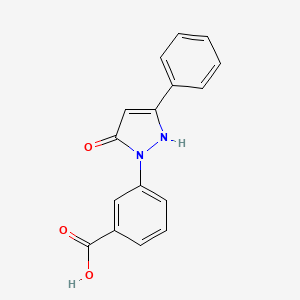

![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2379259.png)

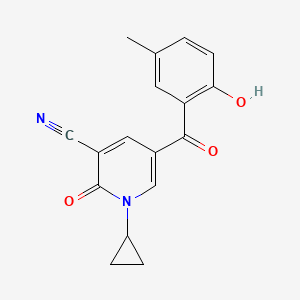

![1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one](/img/structure/B2379262.png)